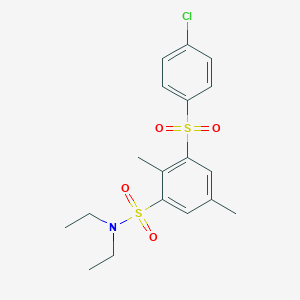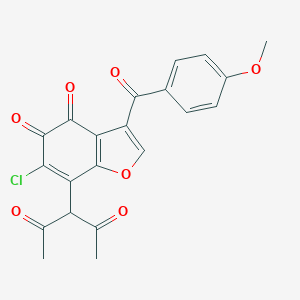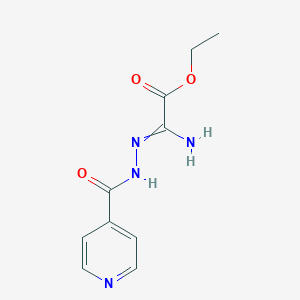
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CDBS and has a molecular formula of C18H22ClNO3S2.
Mécanisme D'action
The mechanism of action of CDBS is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. CDBS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
CDBS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by CDBS can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. CDBS has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, CDBS has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, thereby reducing tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
CDBS has several advantages for lab experiments, including its high purity and stability. However, CDBS is a relatively new compound, and its synthesis method is complex, which can limit its availability and increase its cost. Additionally, CDBS has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Orientations Futures
There are several future directions for the study of CDBS. One potential direction is to further investigate its potential use as an anti-inflammatory agent. Additionally, the development of new synthesis methods for CDBS could increase its availability and decrease its cost. Further studies on the mechanism of action of CDBS could also lead to the development of more effective cancer treatments. Finally, the use of CDBS as a precursor to synthesize sulfonamide-based polymers could have potential applications in the field of materials science.
Méthodes De Synthèse
CDBS can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethyl-N,N-diethylaniline. The resulting product is then further reacted with sodium hydroxide to produce CDBS. The synthesis method of CDBS has been optimized to increase yield and purity.
Applications De Recherche Scientifique
CDBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CDBS has been shown to have antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, CDBS has been used as a tool to study the role of sulfonamides in enzyme inhibition. In materials science, CDBS has been used as a precursor to synthesize sulfonamide-based polymers.
Propriétés
Formule moléculaire |
C18H22ClNO4S2 |
|---|---|
Poids moléculaire |
416 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO4S2/c1-5-20(6-2)26(23,24)18-12-13(3)11-17(14(18)4)25(21,22)16-9-7-15(19)8-10-16/h7-12H,5-6H2,1-4H3 |
Clé InChI |
XSDJMHAXHCBSIU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)



![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)


![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)
![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)
